![molecular formula C15H12N4O2 B2634677 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide CAS No. 1226440-15-8](/img/structure/B2634677.png)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide
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Overview
Description
1,2,4-Oxadiazole derivatives are heterocyclic compounds that contain nitrogen and oxygen in their structures . They have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has gained momentum due to their versatility in drug discovery . For example, novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, which are part of the structure of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .
Anti-Bacterial Activity
Compounds containing a 1,2,4-oxadiazole heterocycle have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Anti-Fungal Activity
The compound has shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice .
Nematocidal Activity
The compound has shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .
Anti-Diabetic Activity
Oxadiazoles have been used in the synthesis of compounds with anti-diabetic activity .
Anti-Cancer Activity
1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity .
High Energy Molecules
Oxadiazoles have been utilized as high energy molecules or energetic materials .
Synthesis of Acetic Acids
A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .
Mechanism of Action
Target of Action
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide, also known as N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
The mode of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide involves its interaction with these microorganisms. The compound’s 1,2,4-oxadiazole ring, which contains nitrogen and oxygen atoms, possesses hydrogen bond acceptor properties . This allows the compound to interact with the microorganisms at a molecular level, disrupting their normal functions and leading to their death .
Biochemical Pathways
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide affects various biochemical pathways within the microorganisms. The exact pathways and their downstream effects can vary depending on the specific microorganism. The overall result is a disruption of the microorganism’s normal functions, leading to its death .
Pharmacokinetics
The compound’s 1,2,4-oxadiazole ring is known to provide better hydrolytic and metabolic stability , which could potentially enhance its bioavailability.
Result of Action
The result of the action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is the death of the targeted microorganisms. This leads to a reduction in the infection caused by these microorganisms, helping to treat the associated diseases .
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)11-4-6-13(7-5-11)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNVATBGCOYFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide |
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